2-Decylnaphthalene-1-sulfonyl chloride
Description
2-Decylnaphthalene-1-sulfonyl chloride is a naphthalene-derived sulfonyl chloride with a decyl (C₁₀H₂₁) substituent at the 2-position and a sulfonyl chloride (-SO₂Cl) group at the 1-position. Its molecular formula is C₂₀H₂₅ClO₂S, and it is characterized by a high molecular weight (~381.0 g/mol) due to the long alkyl chain. This compound is primarily used as an intermediate in organic synthesis, particularly for introducing sulfonamide functionalities into hydrophobic molecules. The decyl chain enhances lipophilicity, making it suitable for applications requiring solubility in non-polar solvents or interactions with lipid membranes .
Properties
CAS No. |
89503-70-8 |
|---|---|
Molecular Formula |
C20H27ClO2S |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
2-decylnaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C20H27ClO2S/c1-2-3-4-5-6-7-8-9-13-18-16-15-17-12-10-11-14-19(17)20(18)24(21,22)23/h10-12,14-16H,2-9,13H2,1H3 |
InChI Key |
XJHNOFNYZOGPNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
2-Decylnaphthalenethiol (RSH) or its disulfide (RSSR) reacts with chlorine gas in a turbulent aqueous HCl medium. For thiols, the stoichiometric equation is:
$$ \text{RSH} + 3\text{Cl}2 + 2\text{H}2\text{O} \rightarrow \text{RSO}2\text{Cl} + 5\text{HCl} $$ .
Disulfides require 5 moles of chlorine:
$$ \text{RSSR} + 5\text{Cl}2 + 4\text{H}2\text{O} \rightarrow 2\text{RSO}2\text{Cl} + 8\text{HCl} $$ .
Key parameters include:
- Temperature : 10–50°C (optimal: 10–35°C) to minimize side reactions.
- Residence time : <15 minutes due to rapid HCl evolution-driven turbulence.
- HCl concentration : ≥30% aqueous solution to stabilize intermediates.
Process Design and Scalability
The reaction occurs in a cylindrical reactor with a settling reservoir (Fig. 1 in US3626004A). Chlorine gas is sparged into the reactor bottom, while the thiol/disulfide is introduced above. Vigorous HCl gas evolution ensures mixing without mechanical agitation. The product separates from the aqueous phase in the settling zone, enabling continuous recycling of HCl. For 2-decylnaphthalene derivatives, solvents like chlorinated alkanes (e.g., carbon tetrachloride) may be required to dissolve the hydrophobic substrate.
Yield and Purity
The patent reports yields exceeding 90% for C1–C12 alkyl sulfonyl chlorides. For this compound, analogous yields are anticipated, with purity >95% after vacuum distillation to remove residual HCl and moisture.
Sulfonation Followed by Chlorination of 2-Decylnaphthalene
An alternative route involves sulfonating 2-decylnaphthalene at the 1-position, followed by chlorination of the sulfonic acid intermediate. CN102976988B outlines a batch process for naphthalene sulfonyl chlorides using phase-transfer catalysis.
Sulfonation of 2-Decylnaphthalene
Electrophilic sulfonation of 2-decylnaphthalene with fuming sulfuric acid introduces the sulfonic acid group at the 1-position. The decyl group’s electron-donating nature directs sulfonation to the adjacent alpha position (C1) due to resonance stabilization. Reaction conditions:
- Sulfonation agent : Oleum (20–30% SO3).
- Temperature : 80–100°C for 4–6 hours.
- Solvent : None (neat conditions).
The product, 2-decylnaphthalene-1-sulfonic acid, is neutralized to its sodium salt for subsequent chlorination.
Chlorination with Thionyl Chloride
The sodium sulfonate is treated with thionyl chloride (SOCl2) in dichloromethane or chloroform under phase-transfer catalysis (e.g., tetrabutylammonium bromide). The reaction proceeds via:
$$ \text{RSO}3\text{Na} + \text{SOCl}2 \rightarrow \text{RSO}2\text{Cl} + \text{NaCl} + \text{SO}2 $$ .
Optimized parameters include:
Workup and Isolation
Post-reaction, water (0.3–0.4× solvent volume) is added to hydrolyze excess SOCl2. The organic phase is separated, and the solvent is distilled to yield this compound. The CN102976988B protocol achieves 97–98% yield for analogous naphthalene derivatives.
Comparative Analysis of Synthetic Methods
Industrial Considerations and Challenges
Substrate Availability
Synthesizing 2-decylnaphthalenethiol requires Friedel-Crafts alkylation of naphthalene with decyl chloride, followed by sulfhydration. This multi-step sequence increases cost and complexity compared to direct sulfonation of 2-decylnaphthalene.
Solvent Selection
The decyl chain’s hydrophobicity necessitates polar aprotic solvents (e.g., dichloromethane) to dissolve intermediates. In the chlorination method, solvent-free aqueous HCl media reduce costs but may limit reaction rates for bulky substrates.
Byproduct Management
Both methods generate HCl or SO2, requiring gas scrubbing systems. The continuous process in US3626004A recycles aqueous HCl, enhancing sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Decylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Major Products Formed
Scientific Research Applications
2-Decylnaphthalene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-decylnaphthalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-decylnaphthalene-1-sulfonyl chloride but differ in substituents, reactivity, and applications:
2-Naphthalenesulfonyl Chloride
- Molecular Formula : C₁₀H₇ClO₂S
- Molecular Weight : 226.68 g/mol
- Substituents: No additional alkyl/aryl groups beyond the sulfonyl chloride.
- Melting Point : 74–78°C .
- Key Properties: Widely used in sulfonamide synthesis due to its high reactivity. Commercial availability in bulk quantities (e.g., 25g to 100g) suggests routine laboratory use. Polar sulfonyl group enhances solubility in methanol/water mixtures, as seen in electrochemical sensor applications .
5-Dimethylaminonaphthalene-1-sulfonyl Chloride
- Molecular Formula: C₁₂H₁₂ClNO₂S
- Molecular Weight : 269.75 g/mol
- Substituents: Electron-donating dimethylamino (-N(CH₃)₂) group at the 5-position.
- Key Properties: The dimethylamino group confers fluorescence properties, making it valuable as a biochemical probe (e.g., dansyl chloride derivatives) . Reduced electrophilicity compared to unsubstituted sulfonyl chlorides due to resonance effects from the amino group.
2-Chloronaphthalene-1-sulfonyl Chloride
- Molecular Formula : C₁₀H₆Cl₂O₂S
- Molecular Weight : 277.13 g/mol
- Substituents : Two chlorine atoms at positions 1 and 2.
- Key Properties :
1,3,6-Naphthalenetrisulfonic Acid Sodium Salt Hydrate
- Molecular Formula : C₁₀H₈O₉S₃·nNa·nH₂O
- Substituents : Three sulfonic acid groups.
- Key Properties :
Data Table: Comparative Analysis
Research Findings and Key Differences
- Reactivity: The decyl group in this compound sterically hinders nucleophilic attack at the sulfonyl chloride, reducing reactivity compared to 2-chloronaphthalene-1-sulfonyl chloride . Electron-donating groups (e.g., dimethylamino) decrease electrophilicity, while electron-withdrawing groups (e.g., chlorine) enhance it .
Solubility :
Synthetic Utility :
- Long alkyl chains (decyl) are advantageous in synthesizing lipid-soluble drugs or surfactants, whereas smaller substituents favor aqueous-phase reactions.
Toxicity and Handling Considerations
- Sulfonyl chlorides are generally corrosive and moisture-sensitive. The decyl compound’s low volatility may reduce inhalation risks compared to smaller analogs.
- Methylnaphthalene derivatives exhibit moderate toxicity (e.g., respiratory irritation), but sulfonyl chlorides require stricter handling due to their reactivity .
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